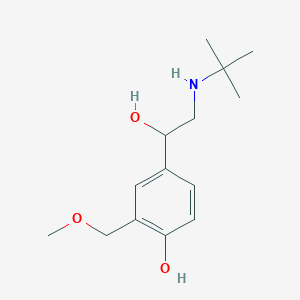

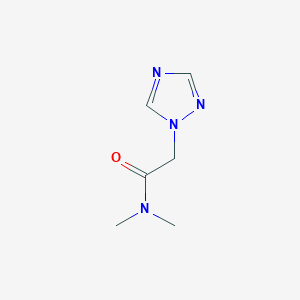

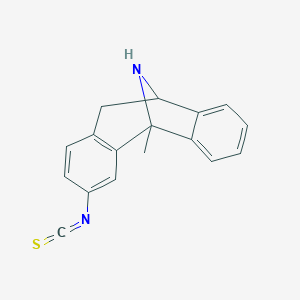

![molecular formula C33H30N6O9S B127972 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid CAS No. 157837-77-9](/img/structure/B127972.png)

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a chemical label that facilitates sample multiplexing in mass spectrometry-based quantification and identification of biological macromolecules such as proteins, peptides, and nucleic acids . This compound is particularly valuable in biological and biomedical research due to its ability to provide precise, accurate, and comprehensive analysis.

Preparation Methods

The preparation of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves several steps:

Protein Extraction: Proteins are extracted from biological samples.

Denaturation: The proteins are denatured to unfold their structures.

Reduction and Alkylation: Disulfide bonds are reduced, and free thiol groups are alkylated to prevent reformation of disulfide bonds.

Tryptic Digestion: The proteins are digested into peptides using trypsin.

Desalting: The peptides are desalted to remove any interfering substances.

Labeling: The peptides are labeled with this compound reagents.

Cleanup: The labeled peptides are cleaned up to remove any unreacted reagents.

Industrial production methods for this compound involve automated workflows to ensure reproducibility and high throughput. Automated platforms like AccelerOme are used to perform these steps efficiently .

Chemical Reactions Analysis

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:

Amine-Reactive Labeling: This compound reacts with the amine groups of peptides, forming stable covalent bonds.

Mass Spectrometry Analysis: The labeled peptides are analyzed using mass spectrometry, where the this compound tags facilitate the identification and quantification of the peptides.

Common reagents used in these reactions include trypsin for digestion and this compound reagents for labeling. The major products formed from these reactions are labeled peptides that can be analyzed for protein quantification .

Scientific Research Applications

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications:

Biomarker Discovery: This compound is used in clinical research to identify biomarkers for diseases such as Alzheimer’s disease.

Drug Discovery: It helps in elucidating the mechanisms of drug action, identifying off-target effects, and evaluating drug efficacy and toxicity.

Stem Cell Research: This compound is used to study the differentiation and trans-differentiation of neural stem cells.

Mechanism of Action

The mechanism of action of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves the incorporation of isobaric chemical tags into peptides derived from protein digests. These tags enable the differentiation and quantification of peptides from different samples based on their mass-to-charge ratios during mass spectrometry analysis . The molecular targets and pathways involved include various proteins and peptides that are labeled and quantified to study their expression levels and interactions .

Comparison with Similar Compounds

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid is unique in its ability to provide high multiplexing capabilities, allowing for the analysis of up to 18 samples simultaneously . Similar compounds include:

Isobaric Tags for Relative and Absolute Quantification (iTRAQ): Another isobaric labeling reagent used for protein quantification.

Isotope-Coded Affinity Tags (ICAT): Used for the quantification of proteins by incorporating stable isotopes.

Compared to these compounds, this compound offers higher multiplexing capabilities and improved accuracy in protein quantification .

Properties

CAS No. |

157837-77-9 |

|---|---|

Molecular Formula |

C33H30N6O9S |

Molecular Weight |

686.7 g/mol |

IUPAC Name |

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |

InChI Key |

LLAAIHCOOOWFFP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |

Key on ui other cas no. |

157837-77-9 |

Related CAS |

142958-33-6 (tetra-hydrochloride salt) |

Synonyms |

4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine 4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt TMT-NSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

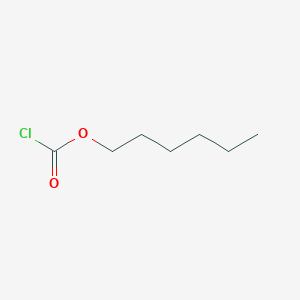

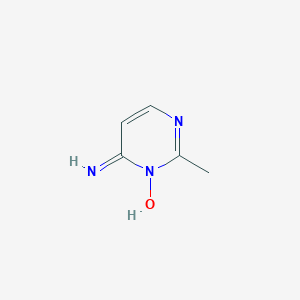

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)

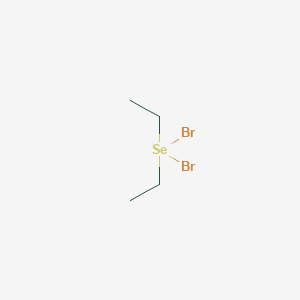

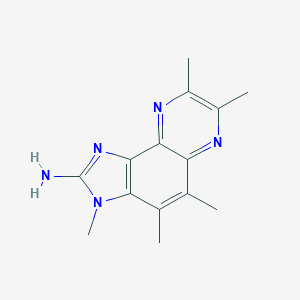

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

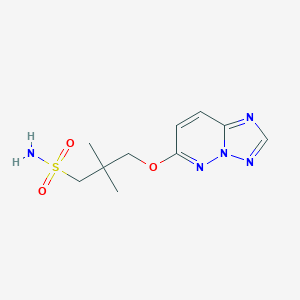

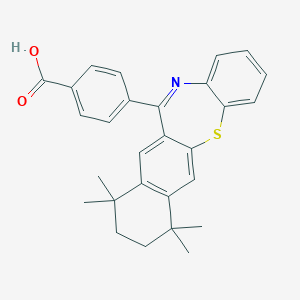

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)